CHIR-98023 was developed as part of a series of GSK3 inhibitors aimed at exploring the therapeutic potential of GSK3 modulation in metabolic diseases and cancer. It is classified as a small molecule inhibitor and is particularly noted for its reversible inhibition properties. The compound exhibits high selectivity for GSK3α and GSK3β, with reported half-maximal inhibitory concentrations (IC50) of approximately 10 nM for GSK3α and 6.7 nM for GSK3β, making it a valuable tool in pharmacological studies targeting these kinases .
The synthesis of CHIR-98023 involves several key steps that ensure the compound's purity and efficacy. While specific detailed methodologies are proprietary, the general synthetic route can be summarized as follows:
The molecular structure of CHIR-98023 is characterized by a unique arrangement that facilitates its interaction with GSK3. Key features include:
Crystallographic studies have provided insights into the three-dimensional conformation of CHIR-98023, revealing how it fits into the active site of GSK3, which is crucial for understanding its mechanism of action .
CHIR-98023 participates in several chemical reactions relevant to its function as a GSK3 inhibitor:
The mechanism by which CHIR-98023 exerts its effects primarily revolves around its ability to inhibit GSK3 activity:
The physical and chemical properties of CHIR-98023 contribute significantly to its functionality:
CHIR-98023 has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3